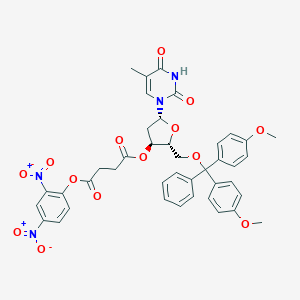

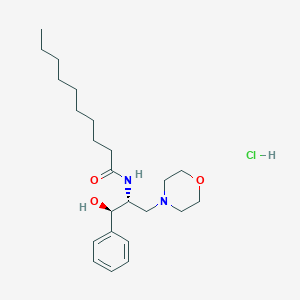

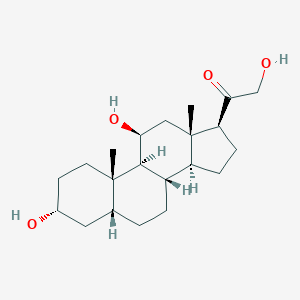

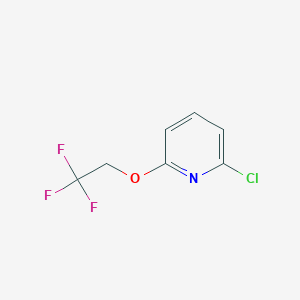

![molecular formula C11H4Cl2F3IN4 B045687 5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole CAS No. 188539-59-5](/img/structure/B45687.png)

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of specific phenyl-pyrazole compounds with various chemicals. For instance, the synthesis of 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide, a similar compound, is achieved through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride, demonstrating a method that could be adapted for our compound of interest (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by specific dihedral angles between the pyrazole ring and attached benzene rings, as well as the presence of disordered –CF3 groups. These structural features are crucial for understanding the compound's reactivity and interactions (Zhang et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, offering a pathway to synthesize novel compounds with potential insecticidal properties. The reaction mechanisms often involve interactions with unsaturated carbonyl compounds, leading to the formation of structurally diverse products (Liu et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole compounds, such as crystal structure and solubility, are influenced by their molecular structure. For example, the crystal structure of a related pyrazole derivative reveals weak C—H⋯O and N—H⋯N interactions, which are pivotal for understanding the compound's solubility and stability (Zhang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Pyrazole derivatives, including compounds similar in structure to "5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole," are valuable as building blocks in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing the molecule's versatility and importance in organic synthesis. The unique reactivity of these compounds allows for mild reaction conditions, facilitating the generation of diverse cynomethylene dyes and heterocyclic compounds from a variety of precursors such as amines, α-aminocarboxylic acids, and azacrown ethers (Gomaa & Ali, 2020).

Pharmacological Applications

Anticancer Activity

Pyrazoline derivatives have been extensively studied for their anticancer properties. Synthetic strategies have been developed for pyrazoline derivatives to exhibit significant biological effects against cancer, making them a focus of pharmaceutical chemistry research. These studies underscore pyrazoline's potential as a dynamic application in anticancer therapy (Ray et al., 2022).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, a category which "5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole" could fall under, have attracted attention for their anti-inflammatory and antibacterial activities. The position of the trifluoromethyl group on the pyrazole nucleus significantly affects the activity profile of the compounds, making them a subject of interest in the development of new medicinal agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Safety And Hazards

The dust, vapor, or gas produced by this compound may irritate the eyes, skin, and respiratory system. Appropriate personal protective equipment, such as safety glasses, protective gloves, and a respirator, should be worn when handling this compound. Contact with skin, eyes, and clothing should be avoided .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYLFCCPKXYTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2F3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.